molecular formula C7H12ClNO4 B3405907 Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate CAS No. 16853-10-4

Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate

Cat. No. B3405907
CAS RN: 16853-10-4
M. Wt: 209.63 g/mol
InChI Key: SJOPDOYYINOFEH-UHFFFAOYSA-M
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Description

Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate is a chemical compound with the CAS number 16853-10-4 . It is commonly used in the field of chemistry .


Synthesis Analysis

The synthesis of 7a‐substituted hexahydro‐1H‐pyrrolizines from 1,2,3,5,6,7‐hexahydropyrrol‐izinium perchlorate was investigated . This method allows for the introduction of a wide variety of functionalities on C(7a) easily .

properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-4-ium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N.ClHO4/c1-3-7-4-2-6-8(7)5-1;2-1(3,4)5/h1-6H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOPDOYYINOFEH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](C1)CCC2.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446831
Record name Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate

CAS RN

16853-10-4
Record name Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16853-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dicyclopropylmethanimine hydrobromide (1.00 g, 5.26 mmol) in 6.0 ml of dimethyl sulfoxide was added 1.29 g (10.5 mmol) of ammonium perchlorate. The mixture was heated with stirring at 100° C. for 1 hour. The solvent was distilled out in vacuo and isobutyl alcohol was added to the residue. Precipitated crystals was obtained and recrystallized from ethanol to afford 0.90 g (Yield: 82%) of the desired compound.
Name
dicyclopropylmethanimine hydrobromide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of dicyclopropylmethanimine perchlorate (0.200 g, 0.954 mmol) in 1.0 ml of dimethyl sulfoxide was added 0.0510 g (0.0954 mmol) of ammonium chloride. The mixture was heated with stirring at 100° C. for 3 hours. The solvent was distilled out in vacuo and isobutyl alcohol was added to the residue. Precipitated crystals was obtained and recrystallized from ethanol to afford 0.16 g (Yield: 82%) of the desired compound.
Name
dicyclopropylmethanimine perchlorate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods III

Procedure details

To a solution of dicyclopropylmethanimine hydrochloride (1.00 g, 6.87 mmol) in 6.0 ml of dimethyl sulfoxide was added 1.68 g (1.37 mmol) of ammonium perchlorate. The mixture was heated with stirring at 100° C. for 6 hours. The solvent was distilled out in vacuo and isobutyl alcohol (6 ml) was added to the residue. Precipitated crystals was obtained and recrystallized from ethanol to afford 1.15 g (Yield: 80%) of the desired compound.
Name
dicyclopropylmethanimine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Reactant of Route 2
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Reactant of Route 3
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Reactant of Route 4
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Reactant of Route 5
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Reactant of Route 6
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate

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